methyl 4-{5-[({2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]furan-2-yl}benzoate
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Overview
Description
METHYL 4-{5-[({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]FURAN-2-YL}BENZOATE is a complex organic compound that features a combination of various functional groups, including a tetrazole ring, a furan ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{5-[({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]FURAN-2-YL}BENZOATE typically involves multi-step organic synthesis. The process begins with the preparation of the tetrazole ring, which can be synthesized from the corresponding nitrile through a [2+3] cycloaddition reaction with sodium azide. The furan ring is then introduced through a series of reactions involving furfural or its derivatives. The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions to form the benzoate ester .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition and esterification steps, as well as the use of catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{5-[({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]FURAN-2-YL}BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group on the benzoate can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Furanone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
METHYL 4-{5-[({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]FURAN-2-YL}BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of METHYL 4-{5-[({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]FURAN-2-YL}BENZOATE involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The furan ring and benzoate ester can also contribute to the compound’s overall bioactivity by enhancing its binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL: A simpler tetrazole derivative with similar bioactivity.
FURAN-2-YL:
BENZOATE ESTERS: A class of compounds with various applications in chemistry and industry.
Uniqueness
METHYL 4-{5-[({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]FURAN-2-YL}BENZOATE is unique due to its combination of functional groups, which confer a range of chemical and biological properties.
Properties
Molecular Formula |
C17H19N5O3S |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
methyl 4-[5-[[2-(1-methyltetrazol-5-yl)sulfanylethylamino]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C17H19N5O3S/c1-22-17(19-20-21-22)26-10-9-18-11-14-7-8-15(25-14)12-3-5-13(6-4-12)16(23)24-2/h3-8,18H,9-11H2,1-2H3 |
InChI Key |
HZPBVJSFUQNZAL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SCCNCC2=CC=C(O2)C3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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